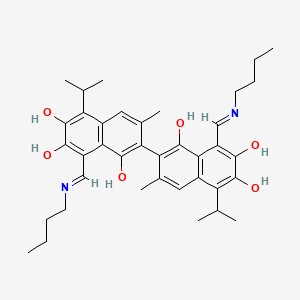
(2,2'-Binaphthalene)-1,1',6,6',7,7'-hexol, 8,8'-bis((E)-(butylimino)methyl)-3,3'-dimethyl-5,5'-bis(1-methylethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,2’-Binaphthalene)-1,1’,6,6’,7,7’-hexol, 8,8’-bis((E)-(butylimino)methyl)-3,3’-dimethyl-5,5’-bis(1-methylethyl)- is a complex organic compound with potential applications in various fields such as chemistry, biology, and materials science. This compound features a binaphthalene core with multiple functional groups, making it a versatile molecule for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2,2’-Binaphthalene)-1,1’,6,6’,7,7’-hexol, 8,8’-bis((E)-(butylimino)methyl)-3,3’-dimethyl-5,5’-bis(1-methylethyl)- typically involves multi-step organic reactions. The process may start with the preparation of the binaphthalene core, followed by the introduction of hydroxyl groups and subsequent functionalization with butylimino and methyl groups. Common reagents used in these reactions include naphthalene derivatives, aldehydes, and amines, under conditions such as reflux, catalytic hydrogenation, and solvent extraction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors, automated synthesis, and advanced purification methods like chromatography and crystallization are employed to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions
(2,2’-Binaphthalene)-1,1’,6,6’,7,7’-hexol, 8,8’-bis((E)-(butylimino)methyl)-3,3’-dimethyl-5,5’-bis(1-methylethyl)- can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl or carboxyl groups.
Reduction: Reduction of imino groups to amines.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions may vary from mild to harsh, depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield quinones, while reduction may produce secondary amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a ligand in coordination chemistry, a building block for complex organic synthesis, and a probe for studying reaction mechanisms.
Biology
In biological research, it may serve as a fluorescent marker, a bioactive molecule for drug discovery, and a tool for studying enzyme interactions.
Medicine
Potential medical applications include its use as a therapeutic agent, a diagnostic tool, and a component in drug delivery systems.
Industry
In industry, this compound can be utilized in the production of advanced materials, such as polymers, nanomaterials, and electronic devices.
Mecanismo De Acción
The mechanism of action of (2,2’-Binaphthalene)-1,1’,6,6’,7,7’-hexol, 8,8’-bis((E)-(butylimino)methyl)-3,3’-dimethyl-5,5’-bis(1-methylethyl)- involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The compound’s functional groups enable it to form specific interactions, leading to modulation of biological pathways and chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
- (2,2’-Binaphthalene)-1,1’,6,6’,7,7’-hexol, 8,8’-bis((E)-(ethylimino)methyl)-3,3’-dimethyl-5,5’-bis(1-methylethyl)-
- (2,2’-Binaphthalene)-1,1’,6,6’,7,7’-hexol, 8,8’-bis((E)-(propylimino)methyl)-3,3’-dimethyl-5,5’-bis(1-methylethyl)-
Uniqueness
The uniqueness of (2,2’-Binaphthalene)-1,1’,6,6’,7,7’-hexol, 8,8’-bis((E)-(butylimino)methyl)-3,3’-dimethyl-5,5’-bis(1-methylethyl)- lies in its specific functional groups and their spatial arrangement, which confer distinct chemical and biological properties compared to similar compounds.
Propiedades
Número CAS |
13943-96-9 |
|---|---|
Fórmula molecular |
C38H48N2O6 |
Peso molecular |
628.8 g/mol |
Nombre IUPAC |
8-(butyliminomethyl)-2-[8-(butyliminomethyl)-1,6,7-trihydroxy-3-methyl-5-propan-2-ylnaphthalen-2-yl]-3-methyl-5-propan-2-ylnaphthalene-1,6,7-triol |
InChI |
InChI=1S/C38H48N2O6/c1-9-11-13-39-17-25-31-23(27(19(3)4)37(45)33(25)41)15-21(7)29(35(31)43)30-22(8)16-24-28(20(5)6)38(46)34(42)26(32(24)36(30)44)18-40-14-12-10-2/h15-20,41-46H,9-14H2,1-8H3 |
Clave InChI |
ZRJOSCLPGXZQAJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCN=CC1=C(C(=C(C2=C1C(=C(C(=C2)C)C3=C(C4=C(C=C3C)C(=C(C(=C4C=NCCCC)O)O)C(C)C)O)O)C(C)C)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


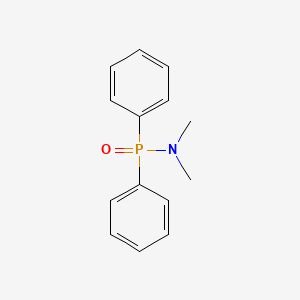
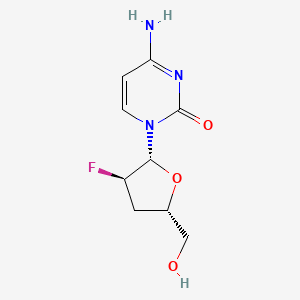
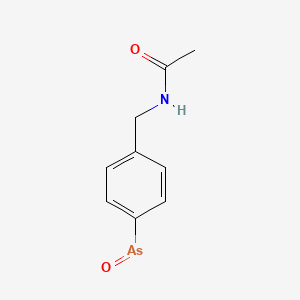
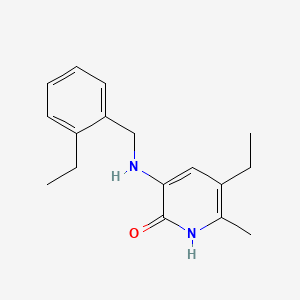
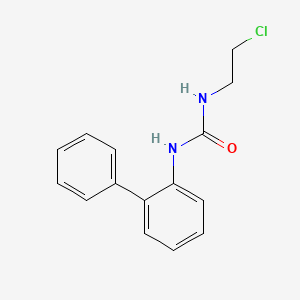
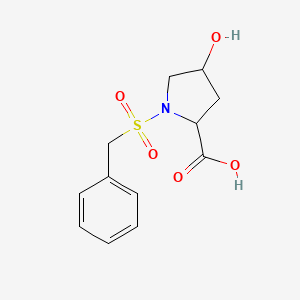
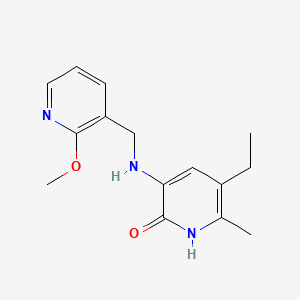

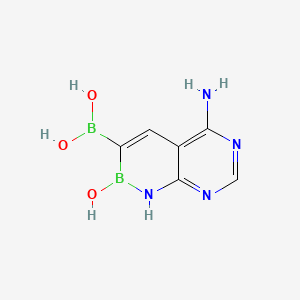
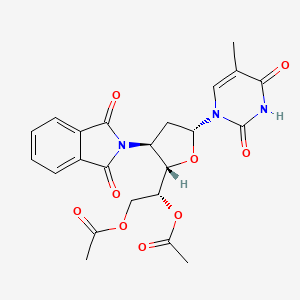
![1-Pyridin-3-ylbicyclo[2.2.2]octan-4-amine](/img/structure/B12804236.png)
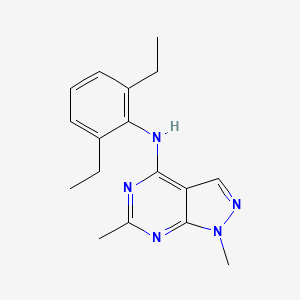

![Cyclohexanol, 2-methoxy-4-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)-](/img/structure/B12804256.png)
